molecular formula C14H20ClNO2 B3013326 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride CAS No. 1197886-48-8

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride

Cat. No. B3013326
CAS RN: 1197886-48-8
M. Wt: 269.77
InChI Key: WUOCBGPJWWJKLG-UHFFFAOYSA-N
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Description

The compound N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride is a chemical entity that appears to be related to a class of compounds known for their potential psychoactive and pharmacological effects. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their biological activities, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-benzazepines, has been achieved through innovative methods like [1,5]-hydride shift/7-endo cyclization sequences, which utilize cyclopropane moieties as hydride acceptors in internal redox reactions . This suggests that the synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride could potentially involve similar cyclopropane-based strategies for constructing its complex molecular framework.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzodioxepin ring, a structural motif associated with a variety of biological activities. The presence of a cyclopropanamine moiety could imply a three-dimensional structure that may influence its interaction with biological targets, such as enzymes or receptors .

Chemical Reactions Analysis

Compounds with cyclopropane moieties and benzodioxepin rings may undergo a variety of chemical reactions. For instance, cyclopropane derivatives can participate in redox reactions and cyclizations , while benzodioxepin derivatives might be involved in reactions pertinent to their potential as monoamine oxidase inhibitors (MAOIs) . These reactions are crucial for the pharmacological properties of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride would be influenced by its molecular structure. The presence of a benzodioxepin ring could affect its solubility and stability, while the cyclopropanamine group might impact its boiling point, melting point, and reactivity. These properties are essential for determining the compound's suitability in various applications, including its potential use as a pharmaceutical agent.

Relevant Case Studies

Although the provided papers do not discuss case studies directly related to the compound , they do mention the biological effects of similar compounds. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been studied for their psychoactive effects and potential in facilitating psychotherapy . Additionally, compounds like N-[2-(o-chlorophenoxy)-ethyl]-cyclopropylamine have been investigated for their ability to inhibit MAO and increase serotonin levels in the brain . These studies provide a context for understanding the possible pharmacological applications of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride.

Scientific Research Applications

Synthesis and Structural Analysis

  • Palladium-Catalyzed Synthesis : A study by Damez et al. (2001) describes a palladium-catalyzed method to synthesize analogs of 3,4-dihydro-2H-1,5benzodioxepine, which is a key intermediate in the synthesis of various compounds with biological properties, including β-adrenergic stimulants and antifungal agents (Damez, Labrosse, Lhoste, & Sinou, 2001).

  • Crystal Structure Analysis : Research by Giera et al. (2011) focuses on the crystal structure analysis of 1,4-Epoxy-4-methyl- 1H,4H-2,3-benzodioxepin, a compound related to benzodioxepine derivatives (Giera, Hennig, Gelbrich, & Schneider, 2011).

Biological Applications

  • Anticholinesterase Activity : Luo et al. (2005) developed novel carbamates based on the molecular skeletons of furobenzofuran and methanobenzodioxepine, demonstrating potent anticholinesterase action, which can be useful in treating conditions like Alzheimer's disease (Luo et al., 2005).

  • Cytotoxic Activity Against Cancer Cells : A study by Conejo-García et al. (2008) highlighted the cytotoxic activity of certain compounds against human breast cancer cells, where the derivatives of benzodioxepine were significant (Conejo-García, Núñez, Marchal, Rodríguez-Serrano, Aránega, Gallo, Espinosa, & Campos, 2008).

  • Potential in Neurokinin-1 Receptor Antagonism : Harrison et al. (2001) described a neurokinin-1 receptor antagonist that could have implications in treating conditions like depression and emesis (Harrison, Owens, Williams, Swain, Williams, Carlson, Rycroft, Tattersall, Cascieri, Chicchi, Sadowski, Rupniak, & Hargreaves, 2001).

Chemical Reactivity and Synthesis

  • Base-Catalyzed Cyclocondensation : A publication by Roman et al. (2002) explored the synthesis of 1,5-benzodiazepines through cyclocondensation, demonstrating the chemical reactivity of related compounds (Roman, Comǎniţǎ, & Comanita, 2002).

  • Synthesis of N-Methyl Moxifloxacin Hydrochloride : Research by Zheng (2014) detailed the synthesis of a compound related to benzodioxepine, showcasing the versatility in chemical synthesis (Zheng Qing-s, 2014).

  • Ring-Opening Reactions : A study by Boztaş et al. (2019) investigated the ring-opening reactions of cyclopropane derivatives, relevant to the understanding of benzodioxepine chemistry (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Safety And Hazards

The safety data sheet (SDS) for this compound indicates that it may cause skin irritation, serious eye irritation, and may be harmful if inhaled or swallowed . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2.ClH/c1-10(15-12-4-5-12)11-3-6-13-14(9-11)17-8-2-7-16-13;/h3,6,9-10,12,15H,2,4-5,7-8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOCBGPJWWJKLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)NC3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]cyclopropanamine hydrochloride

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